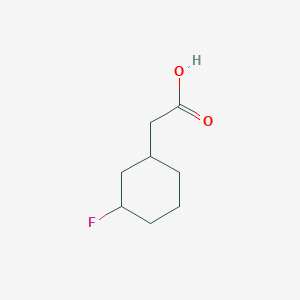
tert-butyl2-chloro-5-methoxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of tert-butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole. The synthetic route includes several steps such as Vilsmeier formylation, reduction, and protection of functional groups.
Chemical Reactions Analysis
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents like nucleophiles under appropriate conditions
Scientific Research Applications
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is used in the development of pharmaceutical compounds targeting various diseases.
Industry: The compound is utilized in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole core but different substituents, leading to distinct chemical and biological properties.
tert-Butyl 1-indolecarboxylate: Another indole derivative with different functional groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of tert-butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate in terms of its specific substituents and the resulting properties.
Properties
Molecular Formula |
C14H16ClNO3 |
|---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
tert-butyl 2-chloro-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(17)16-11-6-5-10(18-4)7-9(11)8-12(16)15/h5-8H,1-4H3 |
InChI Key |
RFOSZVJQALKFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)

![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
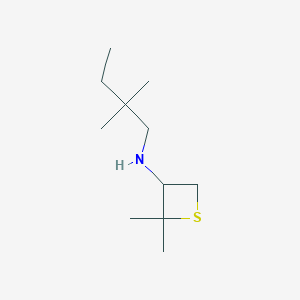
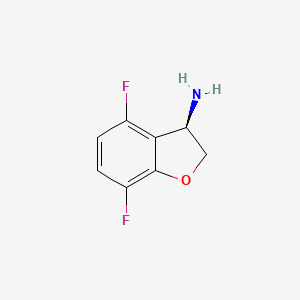
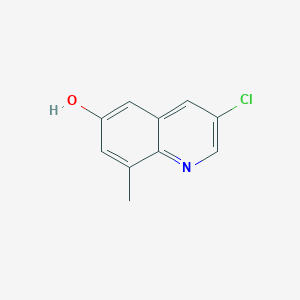
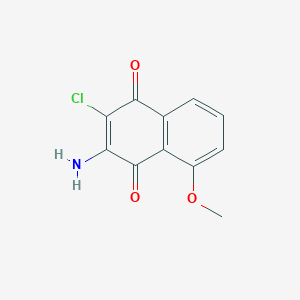
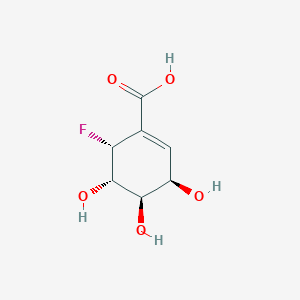

![Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13030277.png)
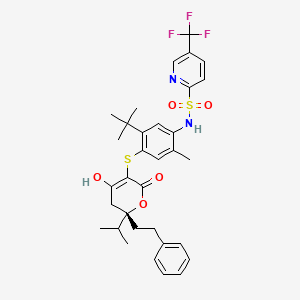
![(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime](/img/structure/B13030286.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)
